molecular formula C14H23NO4S B12546370 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine CAS No. 143521-84-0

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine

Cat. No.: B12546370
CAS No.: 143521-84-0
M. Wt: 301.40 g/mol
InChI Key: MEUQNDYKAIATMZ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine is a compound that combines the properties of a sulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine typically involves the reaction of benzenesulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The resulting benzenesulfonyl acetic acid is then reacted with N,N-diethylethanamine to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfonamides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: N-alkylated products.

Scientific Research Applications

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • N,N-diethylethanamine
  • Sulfonamides

Uniqueness

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine is unique due to its combination of a sulfonyl group and an amine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

143521-84-0

Molecular Formula

C14H23NO4S

Molecular Weight

301.40 g/mol

IUPAC Name

2-(benzenesulfonyl)acetic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H8O4S.C6H15N/c9-8(10)6-13(11,12)7-4-2-1-3-5-7;1-4-7(5-2)6-3/h1-5H,6H2,(H,9,10);4-6H2,1-3H3

InChI Key

MEUQNDYKAIATMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

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